molecular formula C15H22ClN3O2 B3938617 5-(acetylamino)-2-chloro-N-[2-(diethylamino)ethyl]benzamide

5-(acetylamino)-2-chloro-N-[2-(diethylamino)ethyl]benzamide

Cat. No. B3938617
M. Wt: 311.81 g/mol
InChI Key: WGWNMMGYQVYFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(acetylamino)-2-chloro-N-[2-(diethylamino)ethyl]benzamide is a synthetic compound that has been used in scientific research for various applications. This compound is also known as ACD and has a molecular formula of C16H24ClN3O2. ACD is a derivative of benzamide and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ACD is not fully understood, but it is believed to be related to its ability to interact with dopamine receptors in the brain. ACD has been shown to bind to dopamine receptors and modulate their activity, which can lead to changes in neuronal signaling and behavior.
Biochemical and Physiological Effects
ACD has been shown to have various biochemical and physiological effects. In cancer cells, ACD has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway. In the brain, ACD has been shown to modulate dopamine receptor activity and affect neuronal signaling. ACD has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using ACD in lab experiments is its ability to selectively target dopamine receptors, which can be useful in studying their role in various physiological and pathological conditions. A limitation of using ACD is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many future directions for the use of ACD in scientific research. One direction is the development of new drugs based on the structure of ACD for the treatment of various diseases. Another direction is the use of ACD as a tool to study the role of dopamine receptors in various physiological and pathological conditions. Additionally, the potential use of ACD in combination with other drugs or therapies is an area of interest for future research.
Conclusion
In conclusion, ACD is a synthetic compound that has been used in scientific research for various applications. The synthesis of ACD involves the reaction of 2-chloro-N-[2-(diethylamino)ethyl]benzamide with acetic anhydride in the presence of a catalyst. ACD has been shown to have various biochemical and physiological effects and has been used in cancer research, neuroscience, and drug discovery. The future directions for the use of ACD in scientific research are diverse and include the development of new drugs, the study of dopamine receptors, and the potential use in combination with other drugs or therapies.

Scientific Research Applications

ACD has been used in scientific research for various applications such as cancer research, neuroscience, and drug discovery. In cancer research, ACD has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, ACD has been used as a tool to study the role of dopamine receptors in the brain. ACD has also been used in drug discovery to develop new drugs for the treatment of various diseases.

properties

IUPAC Name

5-acetamido-2-chloro-N-[2-(diethylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-4-19(5-2)9-8-17-15(21)13-10-12(18-11(3)20)6-7-14(13)16/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWNMMGYQVYFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=CC(=C1)NC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(acetylamino)-2-chloro-N-[2-(diethylamino)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(acetylamino)-2-chloro-N-[2-(diethylamino)ethyl]benzamide
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5-(acetylamino)-2-chloro-N-[2-(diethylamino)ethyl]benzamide

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